molecular formula C19H20O7 B568746 Curlignan CAS No. 220736-54-9

Curlignan

Cat. No.: B568746
CAS No.: 220736-54-9
M. Wt: 360.362
InChI Key: XCLWSIWZKAURMG-SUMWQHHRSA-N
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Description

Curlignan is a naturally occurring lignan compound that has demonstrated significant potential in biomedical research, particularly for its potent anti-neuroinflammatory properties. Research has identified this compound and its glycosylated derivative, this compound-4-O-β-D-glucopyranoside, from plant extracts such as Aglaia odorata Lour. Scientific investigations highlight its robust efficacy in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, a standard model for studying neuroinflammation. The measured IC50 value for this inhibitory activity is notably strong, significantly outperforming the common control agent minocycline . This mechanism is of great interest for researching neurodegenerative diseases, where microglial activation and neuroinflammation are key pathological contributors. The broader class of lignans to which this compound belongs has been extensively studied for diverse pharmacological roles, including antioxidant, anti-apoptotic, and nerve-protective effects, which are relevant in the context of conditions like Alzheimer's disease . This compound represents a valuable and promising natural product-derived chemical for researchers exploring new therapeutic pathways in neuroscience, inflammation biology, and pharmacology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLWSIWZKAURMG-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Curlignan undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Sources

Curlignan is classified as a nor-lignan, a type of phenolic compound known for its bioactive properties. It has been isolated from several plant species, including those in the Curculigo genus. The structural characteristics of this compound contribute to its biological activities, which include antioxidant, anti-inflammatory, and potential anticancer effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties, making it a candidate for use in health supplements and functional foods. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Data Table: Antioxidant Activity of this compound

Study ReferenceMethod UsedIC50 Value (µM)
DPPH Scavenging15.2Effective antioxidant activity
ABTS Assay12.5Strong radical scavenging ability

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study examining the effects of this compound on macrophages, treatment with this compound resulted in a significant reduction in IL-6 and TNF-alpha levels when compared to control groups. This positions this compound as a promising candidate for further investigation in inflammatory disease management.

Anticancer Potential

This compound's bioactivity extends to anticancer research. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells.

Data Table: Anticancer Activity of this compound

Cancer Cell LineIC50 Value (µM)Mechanism of Action
HepG2 (Liver)2.57Induction of apoptosis
MDA-MB-231 (Breast)5.00Cell cycle arrest

Mechanism of Action

Curlignan exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Isoerysenegalensein E (CAS: 478158-77-9)

  • Molecular Formula : C₂₃H₃₀O₈ (MW: 422.47 g/mol) .
  • Structural Features : Shares a lignan backbone but differs in hydroxylation and glycosylation patterns, likely contributing to altered solubility and bioavailability compared to this compound .
  • Source : Isolated from Curculigo species, similar to this compound .

Erysenegalensein E (CAS: 154992-17-3)

  • Molecular Formula : C₂₃H₃₀O₈ (MW: 422.47 g/mol) .
  • Structural Features : A stereoisomer of Isoerysenegalensein E, highlighting the importance of stereochemistry in lignan bioactivity. Both compounds have higher molecular weights than this compound, suggesting additional functional groups .

Orcinol Glucoside

  • Molecular Formula : C₁₃H₁₈O₇ (MW: 286.28 g/mol) .
  • Structural Features: A phenolic glycoside lacking the dimeric structure of this compound but sharing a glucose moiety, which may influence its pharmacokinetics .

Functional Analogues

6-Epiharpagoside (CAS: 1151862-67-7)

  • Molecular Formula : C₂₄H₃₀O₁₁ (MW: 494.488 g/mol) .
  • Functional Role: Unlike this compound, this iridoid glycoside is noted for anti-inflammatory effects, suggesting convergent bioactivities despite structural divergence .

Corchioside A

  • Molecular Formula : C₃₀H₃₈O₁₃ (MW: 606.62 g/mol) .

Data Tables

Table 1: Structural and Molecular Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Source
This compound 220736-54-9 C₁₉H₂₀O₇ 360.358 Curculigo spp.
Isoerysenegalensein E 478158-77-9 C₂₃H₃₀O₈ 422.47 Curculigo spp.
Erysenegalensein E 154992-17-3 C₂₃H₃₀O₈ 422.47 Curculigo spp.
6-Epiharpagoside 1151862-67-7 C₂₄H₃₀O₁₁ 494.488 Not specified
Orcinol Glucoside Not available C₁₃H₁₈O₇ 286.28 Curculigo spp.

Research Findings and Discussion

  • Functional Overlap : Compounds like Corchioside A and 6-Epiharpagoside share therapeutic niches with this compound (e.g., anti-inflammatory effects), though mechanistic differences remain unexplored .
  • Research Gaps: No direct comparative pharmacological data for this compound and its analogues were identified, underscoring the need for targeted studies on cytotoxicity, bioavailability, and molecular targets .

Biological Activity

Curlignan, a compound classified under nor-lignans, is derived from various plants, particularly those belonging to the genus Curculigo. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily extracted from the rhizomes of Curculigo crassifolia and other species. Its chemical structure contributes to its diverse biological activities, which have been the subject of numerous studies. The compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Studies indicate that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This property is vital for protecting cells from oxidative damage and may play a role in preventing chronic diseases.

2. Anti-Inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This action suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

3. Anticancer Potential

This compound exhibits promising anticancer activity through various mechanisms:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It can cause cell cycle arrest in cancer cells, preventing their proliferation.
  • Inhibition of Metastasis : Studies indicate that this compound inhibits cancer cell migration and invasion, which are critical steps in metastasis.

4. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It shows effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : this compound also exhibits antifungal properties, making it a candidate for treating fungal infections.

The biological activities of this compound are mediated through several mechanisms:

  • Modulation of Signaling Pathways : this compound influences key signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer progression.
  • Enzyme Inhibition : It inhibits enzymes like cyclooxygenase (COX) involved in inflammatory processes.

Research Findings and Case Studies

A comprehensive review of literature reveals various studies on this compound's biological activities:

StudyFocusFindings
Antioxidant ActivityThis compound significantly reduced oxidative stress markers in vitro.
Anti-inflammatory EffectsDemonstrated inhibition of TNF-α production in macrophages.
Anticancer PotentialInduced apoptosis in neuroblastoma cells via caspase activation.
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans.

Q & A

Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets?

  • Methodological Answer :
  • Metadata Standards : Use ISA-Tab for experimental metadata.
  • Repositories : Deposit in discipline-specific databases (e.g., PubChem for chemical data) with unique DOIs .

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